3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole
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Overview
Description
3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole is a complex organic compound featuring a bicyclic structure with nitrogen and oxygen atoms. This compound is part of a class of heterocyclic compounds that have significant applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the use of SmI2-mediated spirocyclization and rearrangement cascades to construct the 2-azabicyclo[2.2.1]heptane framework. This method involves the use of samarium diiodide (SmI2) to mediate the cyclization and rearrangement reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The use of high-pressure synthesis techniques and advanced purification methods would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions or as a probe to investigate biological pathways. Its structural complexity allows it to interact with various biomolecules.
Medicine
In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound could be utilized in the production of advanced materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Epibatidine: : A well-known compound with a similar bicyclic structure.
Longeracemine: : Another compound featuring a highly functionalized 2-azabicyclo[2.2.1]heptane core.
Uniqueness
3-{7-Azabicyclo[2.2.1]heptane-7-carbonyl}-4,5,6,7-tetrahydro-2,1-benzoxazole is unique due to its specific structural features and potential applications. While similar compounds like epibatidine and longeracemine share some structural similarities, the presence of the benzoxazole ring in this compound sets it apart and may confer unique biological or chemical properties.
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptan-7-yl(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14(16-9-5-6-10(16)8-7-9)13-11-3-1-2-4-12(11)15-18-13/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXLECSCLJHOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)C(=O)N3C4CCC3CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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